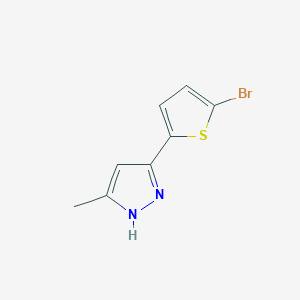

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Descripción

BenchChem offers high-quality 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOTLIWHZZSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

An In-depth Technical Guide to 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole: A Privileged Scaffold for Drug Discovery

Introduction: Unveiling a Heterocyclic Hybrid of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole represents a compelling example of this approach, wedding two of the most significant five-membered heterocyclic rings—pyrazole and thiophene—into a single, versatile scaffold.

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3] Prominent examples like the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil underscore the therapeutic relevance of the pyrazole core.[2]

Concurrently, the thiophene ring, a sulfur-containing aromatic heterocycle, is another cornerstone of pharmaceutical development. Thiophene derivatives are noted for their broad biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The thiophene moiety often serves as a bioisostere for a phenyl ring, capable of modulating a compound's lipophilicity and metabolic stability, thereby enhancing its drug-like properties.[5]

This guide provides a comprehensive technical overview of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway, and its significant potential as a platform for developing novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole features a 5-methyl-1H-pyrazole ring substituted at the 3-position with a 5-bromothiophen-2-yl group. The bromine atom on the thiophene ring serves as a crucial functional handle for further chemical modification, a key feature for structure-activity relationship (SAR) studies.

| Property | Value |

| IUPAC Name | 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole |

| Molecular Formula | C₈H₇BrN₂S |

| Molecular Weight | 243.13 g/mol |

| Canonical SMILES | CC1=CC(=NN1)C2=CC=C(S2)Br |

| InChI Key | ZJBCXJFLCFBFEW-UHFFFAOYSA-N |

| Appearance | Off-white to yellow solid (typical for this class) |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. |

Synthesis and Mechanistic Rationale

A reliable and common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This approach offers high yields and good control over regioselectivity.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione (The 1,3-Dicarbonyl Precursor)

-

Rationale: This step employs a Claisen condensation to create the necessary 1,3-dicarbonyl intermediate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of 2-acetyl-5-bromothiophene, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add 2-acetyl-5-bromothiophene (1.0 equivalent) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl acetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl compound, which can be used in the next step without further purification.

-

Step 2: Cyclocondensation to form 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

-

Rationale: This step involves the reaction of the synthesized 1,3-dicarbonyl compound with hydrazine. The reaction proceeds through initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a protic solvent like ethanol with a catalytic amount of acid facilitates the dehydration step.

-

Procedure:

-

Dissolve the crude 1-(5-bromothiophen-2-yl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Reflux the mixture for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume in vacuo and purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure product.

-

Caption: Key sites for chemical modification and library generation.

Potential Applications in Drug Discovery

The hybrid nature of this scaffold suggests potential efficacy across several therapeutic areas, based on the established activities of its constituent parts.

-

Anticancer Agents: Pyrazole derivatives are known to function as potent inhibitors of various kinases (e.g., EGFR, VEGFR), which are crucial targets in oncology. [7]The thiophene moiety can enhance binding affinity and cytotoxicity. Thiophene-pyrazoline hybrids have demonstrated sub-micromolar cytotoxicity against breast and lung cancer cell lines. [5][8]This scaffold is a prime candidate for developing novel kinase inhibitors or apoptosis inducers. [9]* Antimicrobial and Antifungal Agents: Both pyrazole and thiophene derivatives have a long history of use as antimicrobial agents. [4][10]The combination of these two heterocycles can lead to synergistic effects, resulting in hybrid molecules with enhanced potency against a range of bacterial and fungal pathogens. [11][12]* Anti-inflammatory Drugs: The pyrazole core is famously present in COX-2 inhibitors. This scaffold could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.

Conclusion

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is more than just a novel molecule; it is a strategically designed chemical scaffold with significant potential for drug discovery and development. Its robust and scalable synthesis, combined with two distinct and highly versatile points for chemical modification, makes it an ideal platform for generating large, diverse libraries of compounds. The proven therapeutic relevance of both the pyrazole and thiophene cores strongly suggests that derivatives of this scaffold are promising candidates for screening against a wide range of biological targets, particularly in the fields of oncology, infectious diseases, and inflammation. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the discovery of next-generation therapeutics.

References

-

Daina, A., & Zoete, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

(2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

-

Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]

-

Kale, N. V., et al. (2025). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Scientific Reports. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available from: [Link]

-

Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

-

PubChem. 3-bromo-5-methyl-1H-pyrazole. Available from: [Link]

-

Silva, F. C., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available from: [Link]

-

PubChemLite. 3-(5-bromothiophen-2-yl)-1-methyl-1h-pyrazol-5-amine. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

Mohamed, S. K., et al. (2012). Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl). Chemistry Central Journal. Available from: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

-

YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

-

Academic Strive. (2024). Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Available from: [Link]

- Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Executive Summary

The 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, PLK, and Aurora kinase inhibitors). The combination of the electron-rich thiophene moiety and the polar, hydrogen-bond-donating pyrazole ring creates a versatile bioisostere for biaryl systems.

This technical guide details the "Gold Standard" synthetic route: a convergent approach utilizing Claisen condensation followed by Knorr pyrazole synthesis . Unlike direct bromination of a pre-formed pyrazole—which suffers from poor regioselectivity due to competing C4-pyrazole and C5-thiophene reactivity—this route installs the halogen early, ensuring absolute regiochemical fidelity.

Retrosynthetic Analysis

To guarantee the position of the bromine atom and the methyl group, we disconnect the pyrazole ring at the N-N and C-N bonds. This reveals a

Figure 1: Retrosynthetic disconnection strategy revealing the critical

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Bromination)

Objective: Synthesis of 2-acetyl-5-bromothiophene.[1][2] Rationale: Installing the bromine before forming the pyrazole ring avoids the formation of inseparable regioisomers later.

-

Reagents: 2-Acetylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Anhydride (solvent/catalyst).[2]

-

Mechanism: Electrophilic aromatic substitution. The acetyl group directs the bromine to the 5-position via electronic activation of the thiophene ring, though the 4-position is a minor competitor if conditions are too harsh.

Protocol:

-

Charge a round-bottom flask with 2-acetylthiophene (10 mmol) and acetic anhydride (40 mmol).

-

Add NBS (11 mmol) portion-wise to control the exotherm.

-

Add a catalytic amount of acetic acid (0.4 mL).

-

Stir at 50 °C for 1 hour protected from light (to prevent radical side reactions).

-

Quench: Pour mixture into ice water (100 mL) and stir until acetic anhydride hydrolyzes.

-

Isolation: The product precipitates as white/off-white crystals. Filter and wash with cold water.

-

Validation: MP 92–94 °C.

H NMR should show two doublets for the thiophene protons, confirming 2,5-substitution.

Phase 2: Core Construction (Claisen Condensation)

Objective: Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione. Critical Parameter: The choice of base. Sodium Hydride (NaH) is preferred over alkoxides to drive the equilibrium forward irreversibly by deprotonating the formed diketone.

Protocol:

-

Safety: NaH is pyrophoric. Conduct all operations under Argon/Nitrogen.

-

Suspend NaH (60% dispersion in oil, 2.2 eq) in anhydrous THF (or Ethyl Acetate used as both reactant and solvent).

-

Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the NaH suspension at 0 °C.

-

Add Ethyl Acetate (dry, 3.0 eq) dropwise. Note: If using EtOAc as solvent, skip this step.

-

Allow to warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.

-

Quench: Cool to 0 °C. Carefully add dilute HCl until pH ~6. Caution: Hydrogen gas evolution.

-

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na_2SO_4, and concentrate.

-

Data Check: The product exists as a keto-enol tautomer mixture. NMR will show a broad OH peak and splitting of the methylene protons.

Phase 3: Knorr Cyclization

Objective: Formation of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. Mechanism: Double condensation of hydrazine with the 1,3-diketone.

Protocol:

-

Dissolve the crude

-diketone from Phase 2 in Ethanol (0.5 M concentration). -

Add Hydrazine Hydrate (1.2 eq).

-

Reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[3]

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

-

Yield: Typical yields for this step are 85–95%.

Analytical Data & Self-Validating Systems

To ensure the protocol is working, compare your in-process data against these expected values.

| Parameter | Expected Result | Troubleshooting |

| Phase 1 Appearance | White/Pale Yellow Crystals | Dark oil implies overheating or wet reagents. |

| Phase 2 NMR | Tautomeric mixture (Enol > Keto) | If only keto form is seen, check for decarboxylation or incomplete reaction. |

| Phase 3 MS (ESI) | [M+H]+ and [M+2+H]+ (1:1 ratio) | Absence of M+2 peak indicates debromination (rare, but possible with Pd contaminants). |

| Regiochemistry | Single Spot on TLC | Multiple spots suggest incomplete cyclization (hydrazone intermediate). |

Tautomerism Note: The final product is a 1H-pyrazole . In solution, the proton rapidly migrates between N1 and N2. Therefore, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole and 5-(5-bromothiophen-2-yl)-3-methyl-1H-pyrazole are the same chemical entity. Analytical spectra will reflect an average of these states unless the sample is frozen at very low temperatures.

Process Logic & Troubleshooting Flowchart

The following diagram illustrates the decision-making process during synthesis, specifically addressing common failure modes like incomplete Claisen condensation.

Figure 2: Logic flow for monitoring the critical Claisen condensation step.

References

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry/Synlett. (2020).[4] Link

-

2-Acetyl-5-bromothiophene synthesis. ChemicalBook.[2] (Methodology for bromination of acetylthiophene).[2] Link

-

One-Pot Synthesis of

-Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry. (2011).[5] (Protocol for NaH handling in ester condensations). Link -

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole. Chemical Biology & Drug Design. (2019).[6][7] (Analogous pyrazole cyclization conditions). Link

-

Synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling. PMC/NIH. (2017). (Thiophene functionalization logic).[2][3][6][8] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. asianpubs.org [asianpubs.org]

- 6. aablocks.com [aablocks.com]

- 7. Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. As a member of the pyrazole class of compounds, which are recognized as a "privileged scaffold" in medicinal chemistry, understanding its fundamental characteristics is paramount for its potential development as a therapeutic agent.[1][2][3] This document will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for the determination of key parameters such as lipophilicity (LogP), aqueous solubility, ionization constant (pKa), melting point, and chemical stability. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, offering a practical guide for researchers in the field of drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique structural and electronic properties contribute to favorable metabolic stability and the ability to serve as a bioisostere for other aromatic systems, often leading to improved potency and physicochemical characteristics in drug candidates.[4] The presence of both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N) allows for versatile interactions with biological targets.[2] The compound in focus, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, incorporates a bromothiophene moiety, a common substituent in medicinal chemistry known to modulate biological activity and pharmacokinetic properties. The methyl group at the 5-position can influence the compound's lipophilicity and metabolic stability. A thorough characterization of its physicochemical properties is the first critical step in assessing its drug-like potential.

Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

While various synthetic routes to substituted pyrazoles exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, a plausible approach is the reaction of 1-(5-bromothiophen-2-yl)butane-1,3-dione with hydrazine hydrate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis

-

Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione:

-

To a solution of sodium ethoxide in anhydrous ethanol, add 2-acetyl-5-bromothiophene.

-

Slowly add ethyl acetate and reflux the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

-

-

Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole:

-

Dissolve the crude 1-(5-bromothiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method is the gold standard for measuring LogP.[8] It involves dissolving the compound in a biphasic system of n-octanol and water and allowing it to partition between the two phases until equilibrium is reached.

Caption: Workflow for the determination of LogP using the shake-flask method.

Note: For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, typically physiological pH 7.4.[8] Given that pyrazole has a pKa of approximately 2.5, at pH 7.4, it will exist predominantly in its neutral form.[4]

| Property | Predicted Value | Method |

| LogP | 2.71 | Computational (for a structurally similar compound)[9] |

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial factor for the oral bioavailability of a drug, as it must dissolve in the gastrointestinal fluids to be absorbed.[7] Poor solubility is a major hurdle in drug development.

Experimental Determination of Aqueous Solubility

A common method to determine thermodynamic solubility is the shake-flask method, where an excess of the solid compound is agitated in a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature until equilibrium is achieved.[8]

Experimental Protocol: Aqueous Solubility

-

Add an excess amount of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole to a vial containing a known volume of buffer (e.g., PBS, pH 7.4).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Ionization Constant (pKa): Impact on Absorption and Distribution

The pKa of a compound indicates the pH at which it is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[6] Pyrazoles are weakly basic, with the pKa of the parent pyrazole being around 2.5.[4]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the titrant volume.

Caption: Workflow for pKa determination by potentiometric titration.

| Property | Predicted Value | Method |

| pKa | ~2.0-3.0 | Based on the parent pyrazole scaffold and predicted values for similar structures.[4][10] |

Melting Point and Stability

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Chemical stability is crucial for the shelf-life and formulation of a drug. Pyrazole rings are generally considered to be chemically robust and resistant to metabolic degradation.[2][11]

Experimental Determination of Melting Point

The melting point is determined using a melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded. A sharp melting point range is indicative of high purity.

Assessment of Chemical Stability

The chemical stability of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole can be assessed under various stress conditions (e.g., different pH values, temperatures, and light exposure). The degradation of the compound over time is monitored by a stability-indicating HPLC method.

Summary of Physicochemical Properties

| Physicochemical Property | Experimental Method | Predicted/Estimated Value | Importance in Drug Discovery |

| Lipophilicity (LogP) | Shake-Flask Method | 2.71[9] | Influences ADMET properties.[6][7] |

| Aqueous Solubility | Shake-Flask Method | To be determined | Crucial for oral bioavailability.[7] |

| Ionization Constant (pKa) | Potentiometric Titration | ~2.0-3.0[4][10] | Affects solubility, permeability, and target binding.[6] |

| Melting Point | Melting Point Apparatus | To be determined | Indicator of purity and solid-state properties. |

| Chemical Stability | HPLC-based Stability Studies | Expected to be high[2][11] | Determines shelf-life and formulation feasibility. |

Conclusion

This technical guide has outlined the key physicochemical properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole and provided detailed experimental protocols for their determination. A thorough understanding and experimental validation of these parameters are essential for advancing this compound through the drug discovery pipeline. The pyrazole scaffold holds significant promise in medicinal chemistry, and a comprehensive physicochemical characterization is the foundation upon which successful drug development is built.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL: [Link]

-

Title: Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

-

Title: Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway Source: Royal Society of Chemistry URL: [Link]

-

Title: 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: LinkedIn URL: [Link]

-

Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

-

Title: Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive Source: Academic Strive URL: [Link]

-

Title: synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones Source: Connect Journals URL: [Link]

-

Title: Physicochemical Descriptors in Property-Based Drug Design Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives Source: SciSpace URL: [Link]

-

Title: 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. 3-bromo-5-methyl-4,5-dihydro-1H-pyrazole CAS#: 1785022-84-5 [m.chemicalbook.com]

- 11. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of Thiophene-Pyrazole Hybrids in Drug Discovery

Executive Summary

The fusion of thiophene and pyrazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture synergizes the lipophilic, bioisosteric properties of thiophene (mimicking phenyl rings with improved metabolic stability) with the pharmacophoric versatility of pyrazole (a proven kinase hinge-binder). This guide provides a technical deep-dive into the synthesis, mechanistic pharmacology, and structure-activity relationships (SAR) of these hybrids, specifically targeting oncology (EGFR/VEGFR inhibition), inflammation (COX-2 selectivity), and antimicrobial resistance (DNA gyrase inhibition).

Part 1: The Pharmacophore Rationale[1][2][3]

The therapeutic potency of thiophene-pyrazole hybrids stems from their ability to occupy distinct binding pockets within target enzymes simultaneously.

-

The Pyrazole Core: Acts as the primary hydrogen-bond donor/acceptor. In kinase inhibitors, the pyrazole nitrogen often interacts with the "hinge region" (e.g., Met793 in EGFR or Val523 in COX-2).

-

The Thiophene Moiety: Serves as a lipophilic tail.[1] It fits into hydrophobic pockets (e.g., the allosteric hydrophobic region II of EGFR), enhancing binding affinity and membrane permeability.

-

Bioisosterism: The thiophene ring is a bioisostere of benzene but possesses higher electron density and a distinct bond angle (

), which can induce subtle conformational changes that improve selectivity profiles against homologous enzymes (e.g., COX-2 vs. COX-1).

Part 2: Synthetic Architectures & Protocols

The construction of these hybrids typically follows a convergent synthesis strategy. The Gewald reaction is the industry standard for generating the thiophene core, followed by formylation and heterocyclization to attach the pyrazole ring.

Synthesis Workflow Diagram

Caption: Convergent synthesis pathway utilizing the Gewald reaction followed by Vilsmeier-Haack formylation and hydrazine cyclization.

Standard Operating Procedure: The Gewald Reaction

Objective: Synthesis of the 2-aminothiophene intermediate.

Reagents:

-

Cyclohexanone (or substituted ketone): 10 mmol

-

Ethyl cyanoacetate: 10 mmol

-

Elemental Sulfur (

): 10 mmol -

Morpholine: 10 mmol (Catalyst)

-

Ethanol: 20 mL

Protocol:

-

Mixing: In a 100 mL round-bottom flask, dissolve the ketone and ethyl cyanoacetate in ethanol.

-

Activation: Add morpholine dropwise while stirring. A slight exotherm indicates initiation.

-

Sulfur Addition: Add elemental sulfur in a single portion.

-

Reflux: Heat the mixture to 60°C for 2–4 hours. Critical Control Point: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the sulfur spot is a key indicator of completion.

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: The precipitate (2-aminothiophene) is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure intermediate.

Part 3: Therapeutic Verticals & Mechanisms[4][5]

Oncology: Dual EGFR/VEGFR Inhibition

Thiophene-pyrazole hybrids function as ATP-competitive inhibitors. They target the ATP-binding cleft of receptor tyrosine kinases.

-

EGFR (Epidermal Growth Factor Receptor): Inhibition prevents downstream signaling (RAS/RAF/MEK), inducing apoptosis in non-small cell lung cancer (NSCLC).

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition blocks angiogenesis, starving the tumor of nutrients.

Mechanistic Pathway:

Caption: Mechanism of action showing competitive ATP inhibition leading to signal transduction blockade and apoptosis.

Inflammation: COX-2 Selectivity

Classic NSAIDs cause gastric toxicity by inhibiting COX-1 (cytoprotective). Thiophene-pyrazole hybrids exploit the larger side pocket of COX-2.

-

Structural Insight: The bulky thiophene group prevents entry into the narrow COX-1 channel but fits the wider COX-2 channel (due to the Val523 residue).

-

Data: Studies indicate these hybrids can achieve IC50 values in the low micromolar range (0.31–1.40 µM) with selectivity indices superior to Celecoxib.[2]

Part 4: Structure-Activity Relationship (SAR) Matrix

The biological activity of the hybrid is tunable based on substitution patterns.[3]

| Region | Substituent Type | Effect on Activity | Target Application |

| Pyrazole N-1 | Phenyl + EWG (e.g., -Cl, -NO2) | Increases Anti-inflammatory potency | COX-2 Inhibition |

| Pyrazole N-1 | Phenyl + EDG (e.g., -OMe) | Increases Cytotoxicity | Anticancer (MCF-7/HepG2) |

| Thiophene C-2 | Amino group (-NH2) | Essential for H-bonding | General Binding Affinity |

| Thiophene C-3 | Ester/Cyano group | Modulates lipophilicity | Pharmacokinetics (ADME) |

| Linker | Hydrazone/Amide | Improves flexibility | DNA Gyrase (Antimicrobial) |

-

EWG: Electron Withdrawing Group

-

EDG: Electron Donating Group

Part 5: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HepG2).

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2. -

Treatment: Add the thiophene-pyrazole hybrid at graded concentrations (0.1 µM to 100 µM). Include DMSO as a vehicle control and Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Dissolve crystals in 100 µL DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

COX Inhibitory Screening Assay

Objective: Assess COX-1 vs. COX-2 selectivity.[2][4]

-

Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2.

-

Reaction: Incubate enzyme with the test compound (10 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 mins.

-

Initiation: Add Arachidonic Acid (10 µM) to start the reaction.

-

Termination: Stop reaction after 2 minutes using HCl.

-

Quantification: Measure

production via ELISA. -

Calculation:

.

Part 6: References

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. [Link]

-

Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors. Future Medicinal Chemistry. [Link]

-

In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors. ACS Omega. [Link]

-

Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (MDPI). [Link]

Sources

- 1. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pyrazole Paradigm: From Knorr’s Discovery to Targeted Therapeutics

The following technical guide is structured to provide an advanced operational understanding of 3,5-disubstituted pyrazoles, moving from historical synthesis to modern regiochemical validation and therapeutic application.

Executive Summary

The pyrazole ring (

Historical & Chemical Foundation

The Knorr Synthesis (1883)

The history of the pyrazole scaffold begins with Ludwig Knorr in 1883.[2] While attempting to synthesize quinoline derivatives, Knorr condensed ethyl acetoacetate with phenylhydrazine.[1] The result was not a quinoline, but the first pyrazolone derivative (1-phenyl-3-methyl-5-pyrazolone).

The Tautomeric Conundrum:

A defining feature of 3,5-disubstituted pyrazoles where

-

Implication: To achieve biological specificity, the

position is usually substituted (e.g., with an aryl or alkyl group), "locking" the tautomer and making the distinction between the C3 and C5 substituents critical and permanent.[1]

Synthetic Architectures: The Regioselectivity Challenge

The condensation of hydrazine with 1,3-diketones is thermodynamically driven by the formation of the aromatic system. However, when using unsymmetrical 1,3-diketones and substituted hydrazines , two regioisomers are possible (1,3,5- vs 1,5,3-substitution).[1]

Comparative Synthetic Methodologies

| Methodology | Precursors | Regiocontrol | Utility |

| Classic Knorr | 1,3-Diketone + Hydrazine | Low (Steric/Electronic dependent) | Simple, symmetrical targets.[1] |

| Chalcone Cyclization | Medium (Solvent/Catalyst dependent) | Access to pyrazolines (dihydro-).[1] | |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes | High | Complex scaffolds, "Click" chemistry.[1] |

| Regioselective Condensation | Enaminones + Hydrazine | Very High | Industry standard for specific isomers. |

Visualization: The Regiochemical Divergence

The following diagram illustrates the mechanistic divergence that occurs during the condensation of an unsymmetrical diketone, highlighting the need for controlled synthesis.

Caption: Mechanistic bifurcation in the condensation of unsymmetrical diketones yielding distinct regioisomers.

Validated Protocol: Regiochemical Assignment via NOE

Expertise Pillar: As a scientist, you cannot rely solely on LC-MS, as regioisomers often have identical masses and fragmentation patterns.[1] The only self-validating method for assigning the 1,5- vs 1,3-substitution pattern is Nuclear Overhauser Effect (NOE) NMR .[1]

Protocol: 1D-NOE Difference Experiment

Objective: To distinguish between a 1,5-disubstituted pyrazole (where substituents are spatially proximal) and a 1,3-disubstituted isomer.

Materials:

-

Sample: ~10 mg of purified pyrazole in 0.6 mL

or -

Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

-

Standard Acquisition: Acquire a standard

NMR spectrum. Assign the -

Target Selection: Identify the resonance frequency of the

-substituent. This will be the site of selective irradiation. -

Irradiation: Apply a selective low-power pulse to the

-substituent resonance for a mixing time of 500–800 ms. -

Analysis (The Logic):

-

Scenario A (1,5-Isomer): If the

-substituent is bulky (e.g., a phenyl ring or methyl group), it is spatially close (<5 Å) to the -

Scenario B (1,3-Isomer): The

-substituent is distal. Irradiation of

-

-

Validation: Integrate the enhanced peak. A 1-5% enhancement confirms spatial proximity, validating the 1,5-regiochemistry.[1]

Case Study: The COX-2 Revolution (Celecoxib)

The discovery of Celecoxib (Celebrex) is the definitive case study for 3,5-disubstituted pyrazoles.

The Clinical Problem: Traditional NSAIDs (like Aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). The goal was a drug that selectively targets COX-2.[3][4][5] The Pyrazole Solution: Researchers at G.D. Searle utilized the 1,5-diarylpyrazole scaffold.[3][4]

-

Position 1 (N1): 4-Sulfamoylphenyl group.[3][4] This polar group binds to a hydrophilic "side pocket" present in COX-2 but accessible in COX-1 due to a bulky isoleucine residue.

-

Position 3: Trifluoromethyl (

).[5] Provides metabolic stability and lipophilicity. -

Position 5: Tolyl group. Provides steric bulk to lock the conformation.

Visualization: SAR Logic of Celecoxib

This diagram maps the decision tree used to optimize the pyrazole scaffold for COX-2 selectivity.

Caption: Structure-Activity Relationship (SAR) flow leading to the design of Celecoxib.

Advanced Applications: Kinase Inhibition

Beyond COX-2, the 3,5-disubstituted pyrazole is a potent ATP-mimetic .[1]

-

Mechanism: In many kinase inhibitors, the pyrazole nitrogen atoms interact with the "hinge region" of the kinase ATP-binding site.

-

Donor/Acceptor: The unsubstituted

(if present) acts as a donor, while the -

Example: In multi-targeted kinase inhibitors (e.g., for BRAF or CDK), the pyrazole core orients the attached aryl groups to occupy the hydrophobic back-pocket of the enzyme.[1]

References

-

Knorr, L. (1883).[1][2][6] "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of acetoacetic ester on phenylhydrazine).[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1][2] [1]

-

Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[1]

-

Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034.[1]

-

Aggarwal, V. K., et al. (2006).[1] "Regioselective synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones and hydrazines." Journal of Organic Chemistry, 71(13), 5077.[1]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. mdpi.com [mdpi.com]

- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1) . While thiophene bromides are typically highly reactive electrophiles, this specific substrate presents a distinct challenge: the unprotected pyrazole nitrogen (

In standard catalytic systems, the acidic

Strategic Analysis & Mechanistic Insight

Substrate Properties[1][2]

-

Electrophile: 5-bromo-thiophene moiety. Electron-rich, but the C-Br bond is weak and undergoes Oxidative Addition (OA) readily.

-

Nucleophile Interference: The pyrazole ring acts as a pseudo-halide or directing group. The free

is the critical failure point for standard catalysts like Pd(PPh

The "Free-NH" Trap

The primary cause of reaction failure with this substrate is off-cycle catalyst sequestration .

-

Deprotonation: The base (e.g., K

CO -

Coordination: The resulting pyrazolate anion (

-donor) binds tightly to the electrophilic Pd(II) intermediate. -

Stalling: This forms a stable "palladacycle-like" species that resists Transmetallation.

Solution: Use XPhos or SPhos .[1][2] These ligands are exceptionally bulky. They create a "protective shell" around the Pd center that permits the approach of the flat boronic acid (transmetallation) but sterically rejects the coordination of the bulky pyrazolate anion.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the specific "poisoning" pathway that must be avoided.

Figure 1: Catalytic cycle highlighting the critical off-cycle trap caused by the pyrazole nitrogen. Bulky ligands (XPhos) prevent the transition to the red "Poison" state.

Optimization Matrix

For researchers adapting this protocol, the following parameter sweep is recommended based on the coupling partner (Boronic Acid).

| Parameter | Condition A (Standard) | Condition B (Challenging) | Rationale |

| Applicability | Aryl Boronic Acids (Ph-B(OH) | Heteroaryl / Sterically Hindered Boronic Acids | |

| Catalyst | Pd(dppf)Cl | Pd | XPhos is essential for difficult cases to prevent N-binding. |

| Loading | 5 mol% | 2 mol% Pd / 4 mol% Ligand | Lower loading possible with highly active G2/G3 precatalysts. |

| Base | K | K | Phosphate is more soluble in dioxane/water and buffers the NH acidity better. |

| Solvent | DME / Water (3:1) | 1,4-Dioxane / Water (4:1) | Higher boiling point of Dioxane allows for 100°C reaction temp. |

| Temp | 80°C | 100°C |

Standard Operating Procedure (SOP)

Objective: Coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1) with 4-methoxyphenylboronic acid (Model Reaction).

Materials Checklist

-

Substrate: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1.0 equiv).

-

Boronic Acid: 1.2 – 1.5 equiv.

-

Catalyst: XPhos Pd G2 Precatalyst (Sigma-Aldrich #763009) OR Pd(OAc)

+ XPhos (1:2 ratio). -

Base: K

PO -

Solvent: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed).

Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 25 mL reaction vial (microwave vial or round bottom flask) with a magnetic stir bar.

-

Add Substrate (1) (243 mg, 1.0 mmol).

-

Add Boronic Acid (1.5 mmol, 1.5 equiv).

-

Add Base (K

PO -

Add Catalyst (XPhos Pd G2, 15 mg, 0.02 mmol, 2 mol%).

-

Alternative: Add Pd(OAc)

(2.2 mg) and XPhos (9.5 mg).

-

-

Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

-

Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).

-

Syringe in 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

-

Critical: Solvents must be degassed (sparged with Argon for 10 mins) prior to addition to prevent Oxidative Homocoupling of the boronic acid.

-

Step 3: Reaction

-

Place the vessel in a pre-heated oil bath or heating block at 100°C .

-

Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.

-

Monitor by LC-MS or TLC at 2 hours.

-

Target: Disappearance of bromide (Starting Material).

-

Typical Time: 2–6 hours.

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Separate layers.[1] Extract aqueous layer with EtOAc (2 x 10 mL).

-

Scavenging (Optional but Recommended): Add 100 mg of SiliaMetS® Thiol or similar Pd-scavenging silica to the organic layer and stir for 30 mins. This prevents Pd contamination in biological assays.

-

Filter through a pad of Celite.

-

Concentrate in vacuo.[1]

-

Purify via Flash Column Chromatography (SiO

).-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc, as the product is polar due to the pyrazole).

-

Decision Tree for Troubleshooting

Use this logic flow if yields are below 50%.

Figure 2: Troubleshooting workflow. The most common failure mode for this substrate is "SM Intact" due to catalyst poisoning.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Context: Establishes XPhos/SPhos as the standard for heteroaryl halides with free NH groups.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Context: Foundational review of the mechanism and base effects.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Context: Describes the use of G2/G3 precatalysts to ensure rapid initiation before c

-

User Guide: SiliaMetS® Metal Scavengers. SiliCycle Inc.Link

- Context: Protocol for removing Palladium

Sources

procedure for cyclocondensation of hydrazine with thiophene beta-diketones

Application Note: High-Efficiency Cyclocondensation of Hydrazine with Thiophene -Diketones

Abstract & Scope

This application note details the optimized procedure for the cyclocondensation of hydrazine hydrate with thiophene-containing

Strategic Overview: The Chemical Challenge

The synthesis of thienyl-pyrazoles relies on the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-dicarbonyl and hydrazine. While seemingly straightforward, the reaction presents specific challenges when applied to thiophene substrates:

-

Regioselectivity: While hydrazine hydrate (

) yields a single tautomeric product, the reaction kinetics are influenced by the electronic deactivation of the carbonyl adjacent to the electron-rich thiophene ring. -

Substrate Stability: Thiophene rings are sensitive to harsh oxidation; therefore, oxidative aromatization routes (from pyrazolines) are less preferred than direct condensation from

-diketones.[1] -

Tautomerism: The resulting

-unsubstituted pyrazoles exist as rapid equilibrium tautomers (3-thienyl vs. 5-thienyl). Understanding this is crucial for interpreting NMR spectra and planning subsequent

Mechanistic Pathway

The reaction proceeds via a step-wise nucleophilic attack, followed by dehydration.[1] In acidic media, the carbonyl oxygen is protonated, enhancing electrophilicity.[1]

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis applied to thiophene substrates.

Experimental Protocols

Safety Pre-requisites

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] Handle only in a fume hood.

-

Thiophene Derivatives: Potential stench and toxicity.[1] Bleach (hypochlorite) can be used to neutralize minor thiophene spills.[1]

Protocol A: Standard Thermal Reflux (Gram-Scale)

Best for: Scalability, high purity, and thermally stable substrates.[1]

Materials:

-

1-(Thiophen-2-yl)butane-1,3-dione (1.0 equiv)

-

Hydrazine hydrate (80% or 64% solution) (1.2 – 1.5 equiv)[1]

-

Solvent: Ethanol (Absolute)[1]

-

Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops) or HCl

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thiophene

-diketone in 20 mL of Ethanol. -

Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Exotherm warning: The reaction is slightly exothermic.

-

Catalysis: Add 3 drops of Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3–5 hours. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

-

The pyrazole usually precipitates as a white or off-white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

) to remove excess hydrazine.[1] -

Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.[1]

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, reaction time reduction (hours

Procedure:

-

Preparation: In a microwave-safe process vial (2–5 mL), combine the thiophene

-diketone (1.0 mmol) and Hydrazine hydrate (1.2 mmol). -

Solvent: Add 2 mL of Ethanol (or perform solvent-free if using solid support like silica/Amberlyst).[1]

-

Irradiation: Cap the vial and irradiate at 120°C for 2–5 minutes (Power: Dynamic, typically 100–300W).

-

Note: If using a domestic microwave (not recommended for rigorous science but possible), use 10% power bursts of 30 seconds.[1]

-

-

Workup: Pour into ice water as described in Protocol A, or if solvent-free, extract with Ethyl Acetate.

Process Optimization & Troubleshooting

The following table summarizes the effects of solvent and catalyst choices on reaction outcomes.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Ethanol (EtOH) | Good solubility, easy workup (precipitation). | Standard Choice |

| Acetic Acid (AcOH) | Acts as both solvent and catalyst.[1] Higher yield but harder workup.[1] | Use for sluggish reactions.[1] | |

| Methanol (MeOH) | Similar to EtOH but lower boiling point ( | Use if substrate degrades at | |

| Catalyst | None | Reaction proceeds but slower (6-12h).[1] | Acceptable for very reactive diketones.[1] |

| HCl (conc.)[1] | Very fast, but can cause thiophene polymerization or salt formation.[1] | Avoid unless necessary. | |

| Amberlyst-15 | Solid acid catalyst, reusable, green chemistry.[1] | Recommended for Green Protocols. |

QC & Validation: NMR Signature

To validate the formation of the pyrazole ring, look for the following diagnostic signals in

Workflow Visualization

Figure 2: Decision tree and experimental workflow for synthesis and purification.

References

-

BenchChem. (2025).[1][2] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from

-Keto Esters. Retrieved from [1] -

Kidwai, M., et al. (2001).[1] Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Retrieved from [1]

-

Kumara, K., et al. (2021).[1] Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592.[1][3][4] Retrieved from

-

Fustero, S., et al. (2002).[1] The reaction between hydrazines and

-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.[1][5] Retrieved from [1] -

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [1]

Application Note: Buchwald-Hartwig Amination of Bromothiophene-Pyrazole Scaffolds

This Application Note is designed for medicinal chemists and process development scientists targeting the bromothiophene-pyrazole scaffold—a privileged structure in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors).

This guide addresses the specific challenges of this scaffold: catalyst poisoning by the thiophene sulfur and competitive coordination by the pyrazole nitrogens.

Executive Summary & Strategic Rationale

Coupling amines to bromothiophene-pyrazole motifs requires navigating a "double-heterocycle" challenge. Standard protocols often fail due to the formation of stable, non-reactive Palladium-Sulfur or Palladium-Nitrogen complexes (catalyst resting states).

To achieve high conversion, the catalytic system must possess:

-

High Steric Bulk: To prevent the coordination of the thiophene sulfur to the Pd center.

-

Rapid Reductive Elimination: To outcompete

-hydride elimination (if alkyl amines are used). -

Base Compatibility: To avoid deprotonation of the pyrazole C-H or N-H (if unprotected), which can lead to side reactions.

The "Golden Standard" System

For this specific scaffold, Palladacycle Precatalysts (Pd-G3/G4) paired with Dialkylbiaryl Phosphine Ligands are the superior choice over traditional Pd(_2)(dba)(_3) systems.

| Component | Recommendation | Technical Justification |

| Ligand | The | |

| Precatalyst | Pd-G4 (e.g., | Ensures 1:1 L:Pd ratio and rapid generation of active L-Pd(0) species at low temperatures, bypassing the induction period. |

| Base | LHMDS (1.0 M in THF) | Soluble, non-nucleophilic base. Prevents ester hydrolysis and is compatible with acidic pyrazole protons (if protected). |

| Solvent | 1,4-Dioxane or | High boiling points allow for thermal activation; Dioxane is preferred for solubility of fused heterocycles. |

Mechanistic Logic & Ligand Selection

The choice of ligand is the single most critical variable. The thiophene ring is electron-rich, making the oxidative addition step facile, but the subsequent steps are prone to inhibition.

Ligand Selection Decision Tree

Use the following logic to select the optimal ligand based on your specific amine nucleophile.

Detailed Experimental Protocol

Protocol A: General Coupling (Primary/Secondary Amines)

Scale: 0.5 mmol | Time: 2–12 hours | Temp: 60–100 °C

Materials

-

Substrate: Bromothiophene-pyrazole (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst:

BuBrettPhos Pd G4 (2–5 mol%)-

Alternative: Pd(_2)(dba)(_3) (2 mol%) +

BuBrettPhos (4-8 mol%)

-

-

Base: LHMDS (1.0 M in THF, 2.0 – 2.2 equiv)

-

Alternative for base-sensitive substrates: Cs(_2)CO(_3) (3.0 equiv) in Dioxane/Water (5:1).

-

-

Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Bromothiophene-pyrazole (1.0 equiv) and Pd-G4 Catalyst (0.02 – 0.05 equiv).

-

Note: If using Cs(_2)CO(_3), add it at this stage.

-

-

Purge: Evacuate and backfill the vial with inert gas (Ar/N(_2)) three times.

-

Liquids Addition:

-

Add 1,4-Dioxane via syringe.

-

Add the Amine via syringe. (If amine is a solid, add in Step 2).

-

Add LHMDS solution dropwise over 1 minute.

-

Observation: The solution color often changes to dark orange/brown upon base addition.

-

-

Reaction: Seal the vial (use electrical tape or Parafilm if using a screw cap) and place in a pre-heated block at 80 °C .

-

Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, increase temp to 100 °C.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and quench with sat. NH(4)Cl or water.

-

Filter through a pad of Celite to remove Pd black.

-

Scavenging (Optional but recommended): Stir the organic phase with SiliaMetS® Thiol or similar Pd scavenger for 30 mins to remove residual metal species, which can chelate to the pyrazole product.

-

Protocol B: Microwave Assisted (Difficult Substrates)

For sterically hindered amines or electron-poor thiophenes.

-

Prepare sample as above in a microwave-specific crimp vial.

-

Irradiate at 110 °C for 30 minutes .

-

Caution: Ensure the vessel is rated for the pressure generated by THF/Dioxane at this temperature.

Critical Troubleshooting & Optimization

The bromothiophene-pyrazole scaffold presents unique failure modes. Use this table to diagnose issues.

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Thiophene S or Pyrazole N. | Switch to |

| Protodehalogenation (Ar-Br | Switch solvent to Toluene .[1] Lower temperature. Use RuPhos (promotes reductive elimination). | |

| Dimerization (Ar-Ar) | Slow transmetallation. | Reduce Pd loading. Ensure inert atmosphere is rigorous (oxygen promotes homocoupling). |

| Starting Material Recovery | Induction period failure. | Do not use Pd(OAc)(_2). Switch to Pd-G4 precatalyst . Add 1 drop of water (activates boronic acids in Suzuki, but here helps solubility of inorganic bases like Cs(_2)CO(_3)). |

Substrate Protection Strategy

Crucial: If your pyrazole has a free N-H, it will interfere with the catalysis by deprotonating and forming an insoluble Pd-amidate complex.

-

Recommendation: Protect the pyrazole nitrogen before amination.

-

Groups:

-

THP (Tetrahydropyranyl): Robust, cleaved by acid.

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, cleaved by TBAF/acid.

-

Boc: Not recommended if using alkoxide bases (transacylation risk) or high temps (thermal instability).

-

Workflow Visualization

References

-

Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide."[2] Tetrahedron, 2019.[2] Link[2]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

-

Ingoglia, B. T., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. Link

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

Sources

Technical Support Center: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole Synthesis

Introduction

Welcome to the technical support hub for the synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.[1][2]

The standard synthesis involves a two-step sequence:

-

Claisen Condensation: 2-acetyl-5-bromothiophene

1-(5-bromothiophen-2-yl)butane-1,3-dione.[1][2] -

Knorr Cyclization: 1,3-diketone + Hydrazine

Pyrazole.[1][2]

Users frequently encounter yield bottlenecks (stalling at <40%) due to the instability of the diketone intermediate and the "trapping" of the product in hydrazine-water matrices. This guide addresses these specific failure points.

Module 1: Pre-Reaction Troubleshooting (The Precursor)

Context: The quality of the 1,3-diketone intermediate (1-(5-bromothiophen-2-yl)butane-1,3-dione) is the single biggest predictor of final yield.[1][2]

Q: My 1,3-diketone intermediate looks like an oil/gum rather than a solid. Can I proceed? A: Proceed with caution, but purification is recommended. The 1,3-diketone exists in a keto-enol equilibrium.[1][2] While often an oil in crude form, residual solvents (EtOAc) or unreacted starting material (acetylthiophene) will severely hamper the next step.[1][2]

-

Diagnostic: Run a 1H NMR.[3] Look for the enol proton (

) around 12–15 ppm (broad singlet) and the methine proton ( -

Action: If the precursor is <90% pure, purify via silica flash chromatography (Hexane:EtOAc gradient).[1][2] Impurities here lead to "tar" formation in the hydrazine step.

Q: Why is my Claisen condensation yield low (<50%)? A: Moisture is the likely culprit. Sodium hydride (NaH) is sensitive.[2]

-

Protocol Fix: Ensure the THF is anhydrous.

-

Stoichiometry: Use 2.0–2.5 equivalents of Ethyl Acetate (acting as both reagent and co-solvent) relative to the acetylthiophene.

-

Temperature: Start at 0°C for addition, then warm to room temperature. Do not reflux the Claisen step unless necessary, as bromothiophenes can degrade under harsh basic conditions.[1]

Module 2: The Cyclization Reaction (Optimization)

Context: The reaction of the 1,3-diketone with hydrazine hydrate.

Q: I see the product on TLC, but the reaction stalls. Adding more hydrazine doesn't help. A: You likely have a pH issue. While hydrazine is basic, the dehydration step (cyclization) is acid-catalyzed.[1][2]

-

The Fix: Add catalytic Glacial Acetic Acid (AcOH) .

-

Protocol: In Ethanol (0.5 M concentration), add the diketone and 1.2 eq Hydrazine Hydrate. Add 3–5 drops of AcOH per mmol of substrate. Reflux for 2–4 hours. The acid facilitates the elimination of water from the intermediate hydrazone.

Q: I am observing a side product that runs higher than the product on TLC. A: This is likely the "Azine" dimer. If hydrazine is limiting, one hydrazine molecule can condense with two ketone molecules.[1]

-

The Fix: Ensure Hydrazine Hydrate is in excess (1.5 to 2.0 equivalents) . Add the diketone to the hydrazine solution slowly, rather than dumping hydrazine into the diketone. This ensures hydrazine is always in local excess.

Q: Is the bromine atom stable under these conditions? A: Generally, yes. However, hydrazine is a reducing agent.[1][2] If you have trace metals (e.g., if you used a Pd-catalyzed coupling to make the starting material and didn't scavenge it), hydrazine can facilitate hydrodebromination.[1][2]

-

Prevention: Ensure starting materials are metal-free.[2] Avoid extremely high temperatures (>100°C) in sealed vessels. Standard ethanol reflux (~78°C) is safe.[2]

Module 3: Workup & Isolation (The "Goo" Phase)

Context: Pyrazoles often crash out as sticky gums due to hydrogen bonding with water and hydrazine.

Q: My product is a sticky paste and won't filter. How do I get a powder? A: Adjust the pH and solvent polarity.

-

Evaporation: Remove most of the Ethanol under reduced pressure.

-

Quench: Add ice-cold water.

-

pH Adjustment: The reaction mixture is likely basic (excess hydrazine). Neutralize carefully with 1M HCl to pH 7.0–7.5 . Caution: Going too acidic (pH < 4) will protonate the pyrazole and keep it soluble in water.

-

Trituration: If it gums, sonicate with a small amount of cold diethyl ether or hexanes to induce crystallization.[1]

Q: How do I remove the yellow color (impurities)? A: Recrystallization. The crude product is often yellow/orange due to thiophene oligomers.

-

Solvent System: Ethanol/Water (9:1) or Ethanol/Chloroform .[2]

-

Procedure: Dissolve in hot ethanol, filter hot (to remove insoluble tars), then add water dropwise until turbid. Cool slowly to 4°C.

Visual Reference Guides

Figure 1: Synthetic Pathway & Logic Flow

Caption: Standard synthetic route. Note the critical divergence to Azine impurities if hydrazine stoichiometry is uncontrolled.

Figure 2: Troubleshooting Decision Tree

Caption: Quick diagnostic logic for in-process reaction monitoring.

Summary of Optimized Protocol

| Parameter | Recommendation | Reason |

| Solvent | Ethanol (Absolute) | Solubilizes intermediate; allows product precipitation upon cooling/water addition.[1][2] |

| Stoichiometry | 1.0 eq Diketone : 1.5 eq Hydrazine | Excess hydrazine prevents dimer (azine) formation.[2] |

| Catalyst | Glacial Acetic Acid (3-5 drops) | Accelerates the dehydration/cyclization step. |

| Temperature | Reflux (~78°C) | Required to overcome activation energy for ring closure.[2] |

| Workup pH | Neutral (pH 7.0) | Maximizes precipitation; prevents salt formation (acidic) or solubility (basic).[2] |

References

-

Synthesis of 1,3-Dicarbonyls

-

Knorr Pyrazole Synthesis Mechanism & Optimization

- Title: Knorr Pyrazole Synthesis - Chem Help Asap (General Mechanism & Acid C

- Source: Chem Help Asap.

-

URL:[Link]

-

Thiophene-Pyrazole Specifics

- Title: Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole.

- Source: SciSpace / Oriental Journal of Chemistry.

-

URL:[Link]

- General Troubleshooting (Yields & Scale-up): Title: Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Source: BenchChem.

Sources

Technical Support Center: Purification Strategies for 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. Given the specific nature of this molecule, this document synthesizes established principles for pyrazole and brominated heterocycle purification to provide robust, field-tested strategies and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for a molecule like 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole?

A: The main challenges stem from its structure. The pyrazole ring is basic, which can cause tailing on silica gel chromatography. The bromothiophene moiety can be susceptible to degradation or debromination under harsh conditions. Common impurities often include regioisomers from the synthesis, unreacted starting materials, and colored byproducts from hydrazine decomposition.[1]

Q2: What initial assessments should I perform on my crude product?

A: Before attempting large-scale purification, it is crucial to analyze the crude material. Use Thin-Layer Chromatography (TLC) to estimate the number of components and their relative polarities. A proton NMR (¹H-NMR) spectrum of the crude product can help identify major impurities, such as starting materials or isomeric byproducts, and determine the approximate purity level.[1]

Q3: Is column chromatography the best first choice for purification?

A: Not always. If the crude product is >90% pure and crystalline, recrystallization is often more efficient and scalable. For complex mixtures with multiple, closely-eluting spots on TLC, column chromatography is the preferred method. For basic compounds like pyrazoles that may stick to silica, an acid-base extraction can be a highly effective preliminary purification step to remove non-basic impurities.[1][2]

Q4: How can I prevent my pyrazole compound from streaking on a silica gel column?

A: Streaking or tailing on silica gel is common for basic compounds like pyrazoles. To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to the mobile phase.[2] This saturates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Q5: Can I use an acid-base extraction to purify this compound?

A: Yes, this can be a very effective technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyrazole and pull it into the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities. Finally, basifying the aqueous layer (e.g., with 1 M NaOH) will precipitate the purified pyrazole, which can be collected by filtration or extracted back into an organic solvent.[1]

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole.

| Symptom / Issue | Probable Cause(s) | Recommended Solution(s) |